1,4-Benzenedicarboxylic acid, 2,5-bis(benzoyloxy)-
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Overview
Description
1,4-Benzenedicarboxylic acid, 2,5-bis(benzoyloxy)-, also known as 2,5-Bis(benzoyloxy)terephthalic acid, is an organic compound with the molecular formula C22H14O8 and a molecular weight of 406.34 g/mol . This compound is characterized by the presence of two benzoyloxy groups attached to a 1,4-benzenedicarboxylic acid core. It is used in various scientific and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Benzenedicarboxylic acid, 2,5-bis(benzoyloxy)- typically involves the esterification of 1,4-benzenedicarboxylic acid with benzoyl chloride in the presence of a catalyst such as pyridine . The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified through recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of advanced purification techniques such as chromatography and crystallization ensures the production of high-purity 1,4-Benzenedicarboxylic acid, 2,5-bis(benzoyloxy)-.
Chemical Reactions Analysis
Types of Reactions
1,4-Benzenedicarboxylic acid, 2,5-bis(benzoyloxy)- undergoes various chemical reactions, including:
Esterification: Formation of esters with alcohols.
Hydrolysis: Breakdown into 1,4-benzenedicarboxylic acid and benzoyl alcohol under acidic or basic conditions.
Substitution: Electrophilic substitution reactions on the benzene ring.
Common Reagents and Conditions
Esterification: Benzoyl chloride, pyridine, reflux conditions.
Hydrolysis: Acidic or basic aqueous solutions.
Substitution: Electrophiles such as halogens, nitrating agents.
Major Products
Esterification: Esters of 1,4-benzenedicarboxylic acid.
Hydrolysis: 1,4-Benzenedicarboxylic acid and benzoyl alcohol.
Substitution: Substituted derivatives of 1,4-benzenedicarboxylic acid.
Scientific Research Applications
1,4-Benzenedicarboxylic acid, 2,5-bis(benzoyloxy)- is utilized in various scientific research applications, including:
Chemistry: Used as a building block in the synthesis of metal-organic frameworks (MOFs) and coordination polymers.
Medicine: Explored for its use in the development of new pharmaceuticals and therapeutic agents.
Mechanism of Action
The mechanism of action of 1,4-Benzenedicarboxylic acid, 2,5-bis(benzoyloxy)- involves its ability to form stable complexes with metal ions. These complexes can interact with biological molecules and pathways, leading to various effects. The benzoyloxy groups enhance the compound’s ability to participate in coordination chemistry, making it a valuable ligand in the formation of metal-organic frameworks .
Comparison with Similar Compounds
1,4-Benzenedicarboxylic acid, 2,5-bis(benzoyloxy)- can be compared with other similar compounds such as:
Phthalic acid (1,2-benzenedicarboxylic acid): Differing in the position of carboxylic acid groups, leading to different chemical properties and applications.
Isophthalic acid (1,3-benzenedicarboxylic acid): Similar structure but with carboxylic acid groups in the 1,3-positions, affecting its reactivity and use in polymer production.
Terephthalic acid (1,4-benzenedicarboxylic acid): The parent compound of 1,4-Benzenedicarboxylic acid, 2,5-bis(benzoyloxy)-, widely used in the production of polyethylene terephthalate (PET) plastics.
The unique presence of benzoyloxy groups in 1,4-Benzenedicarboxylic acid, 2,5-bis(benzoyloxy)- distinguishes it from these similar compounds, providing it with distinct chemical properties and applications.
Properties
CAS No. |
141405-79-0 |
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Molecular Formula |
C22H14O8 |
Molecular Weight |
406.3 g/mol |
IUPAC Name |
2,5-dibenzoyloxyterephthalic acid |
InChI |
InChI=1S/C22H14O8/c23-19(24)15-12-18(30-22(28)14-9-5-2-6-10-14)16(20(25)26)11-17(15)29-21(27)13-7-3-1-4-8-13/h1-12H,(H,23,24)(H,25,26) |
InChI Key |
MJEJFKBCLZVMOE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OC2=CC(=C(C=C2C(=O)O)OC(=O)C3=CC=CC=C3)C(=O)O |
Origin of Product |
United States |
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